

# Specificity of LasR for N-pentadecanoyl-L-Homoserine Lactone: A Comparative Guide

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## Compound of Interest

Compound Name: *N-pentadecanoyl-L-Homoserine lactone*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the *Pseudomonas aeruginosa* LasR receptor's specificity for **N-pentadecanoyl-L-homoserine lactone** (C15-HSL), a long-chain N-acyl-homoserine lactone (AHL), in contrast to its native ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The objective is to furnish researchers and drug development professionals with detailed data, experimental context, and pathway visualizations to inform studies on quorum sensing (QS) modulation.

## Introduction to LasR Specificity

The LasR protein is a primary transcriptional regulator at the apex of the *P. aeruginosa* quorum-sensing hierarchy. Its activation is canonically triggered by binding to its cognate autoinducer, 3-oxo-C12-HSL. This binding event induces LasR dimerization and subsequent binding to specific DNA sequences (las boxes), leading to the transcriptional regulation of numerous virulence genes.

The specificity of the LasR ligand-binding pocket is not absolute. Research has demonstrated that LasR can be activated or antagonized by a range of AHL molecules with varying acyl chain lengths and modifications. The length of the acyl side chain is a critical determinant for the ligand's binding affinity and the subsequent functional activity of the receptor complex. While 3-oxo-C12-HSL is the most potent known activator, long-chain AHLs like C15-HSL are also

recognized, highlighting the receptor's promiscuity. Understanding this specificity is crucial for the rational design of novel QS inhibitors and modulators.

## Comparative Analysis of LasR Activation

Direct, peer-reviewed comparative studies detailing the half-maximal effective concentration (EC<sub>50</sub>) of C15-HSL for LasR activation are limited. However, available data from commercial suppliers and analogous studies on other long-chain AHLs allow for a functional comparison. The native ligand, 3-oxo-C12-HSL, typically activates LasR at low nanomolar concentrations.

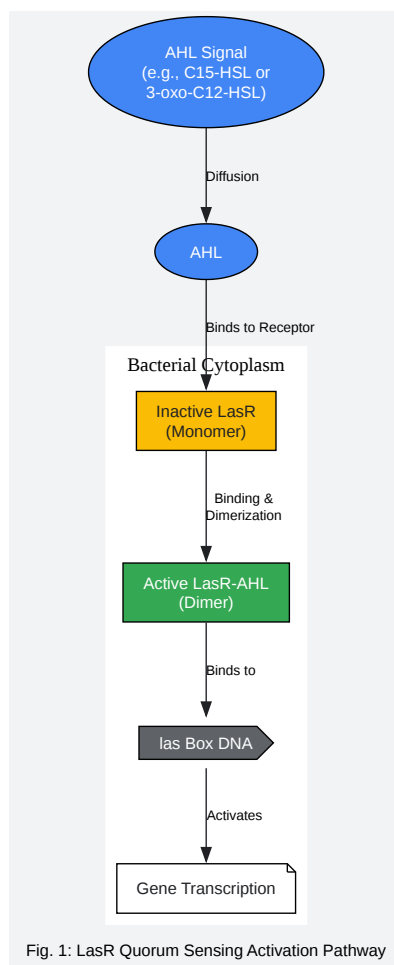
Ligand	Structure	Reported Activating Concentration / EC50	Notes
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)	$C_{12}H_{21}NO_4$ (with 3-oxo group)	~1-10 nM (EC50)	The cognate and most potent natural activator of the LasR receptor. Used as the benchmark for agonistic activity.
N-pentadecanoyl-L-homoserine lactone (C15-HSL)	$C_{19}H_{35}NO_3$	~0.094 nM (Activating Concentration)	Reported to induce GFP production in a <i>P. putida</i> reporter strain expressing the LasR-dependent pKR-C12 operon[1]. This suggests high potency, though direct EC50 comparison is needed.
N-tetradecanoyl-L-homoserine lactone (C14-HSL)	$C_{18}H_{33}NO_3$	Activator	Long-chain AHLs are known to bind and activate LasR. Studies show that increasing acyl chain length can enhance the stability of the LasR-ligand complex.
N-hexadecanoyl-L-homoserine lactone (C16-HSL)	$C_{20}H_{37}NO_3$	Activator	Similar to other long-chain AHLs, C16-HSL is recognized by LasR-based biosensors and is known to be produced by other bacterial

species like  
*Sinorhizobium meliloti*.

Note: The activating concentration for C15-HSL is sourced from a commercial product description and should be interpreted with caution pending direct comparative studies in a peer-reviewed setting. The general activity of C14-HSL and C16-HSL is noted to provide context on LasR's affinity for long-chain AHLs.

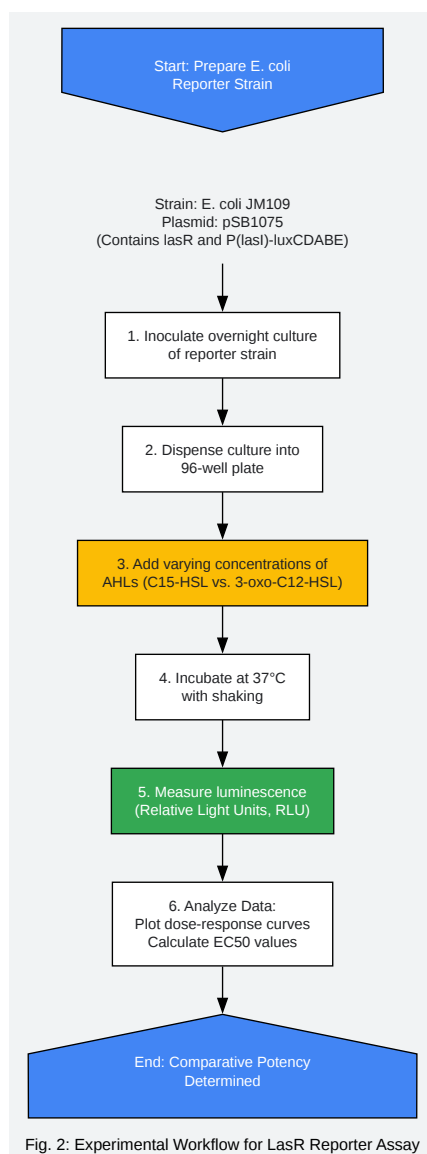
## Signaling Pathway and Experimental Workflow

Visualizing the mechanisms of LasR activation and the methods used to study them is essential for a comprehensive understanding.



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Caption: LasR activation by an N-acyl-homoserine lactone signal.



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Caption: Workflow for assessing AHL activity using a LasR biosensor.

## Experimental Protocols

The following is a representative protocol for a LasR activation assay using a common E. coli biosensor strain. This method is frequently used to determine the agonistic or antagonistic properties of AHLs and their analogs.

## LasR-Based Bioluminescence Reporter Assay

Objective: To quantify the activation of the LasR receptor by C15-HSL in comparison to 3-oxo-C12-HSL.

#### Materials:

- **Bacterial Strain:** E. coli JM109 carrying the pSB1075 plasmid. This plasmid contains the P. aeruginosa lasR gene and the reporter fusion P(lasI)-luxCDABE, where the lasI promoter is induced by an active LasR-AHL complex, driving the expression of the lux operon and producing light.
- **Growth Medium:** Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for plasmid maintenance (e.g., tetracycline).
- **Test Compounds:** **N-pentadecanoyl-L-homoserine lactone** (C15-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), dissolved in a suitable solvent (e.g., DMSO or acidified ethyl acetate).
- **Equipment:** 96-well microplates (opaque-walled for luminescence), plate shaker incubator, luminometer.

#### Procedure:

- **Prepare Reporter Strain:** Inoculate a single colony of E. coli JM109 (pSB1075) into 5 mL of LB broth with the selective antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).
- **Subculture:** The following day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth with antibiotic. Grow the culture at 37°C with shaking to an early exponential phase ( $OD_{600} \approx 0.1-0.2$ ).
- **Prepare Assay Plate:**
  - Prepare serial dilutions of the test compounds (C15-HSL and 3-oxo-C12-HSL) in LB broth. A typical concentration range for agonists would be from 1 pM to 10  $\mu$ M.
  - Include a negative control (solvent only) and a positive control (a known saturating concentration of 3-oxo-C12-HSL).

- Dispense 100  $\mu$ L of the diluted reporter strain culture into the wells of a 96-well plate.
- Add 100  $\mu$ L of the serially diluted AHLs to the respective wells. The final volume in each well will be 200  $\mu$ L.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 3-6 hours) with shaking. The optimal incubation time should be determined empirically to capture the peak of luminescence.
- Measurement: After incubation, measure the luminescence (Relative Light Units, RLU) and the optical density at 600 nm (OD600) for each well using a plate reader. Normalizing luminescence to cell density (RLU/OD600) accounts for any minor differences in cell growth.
- Data Analysis:
  - Subtract the background luminescence from the negative control wells.
  - Plot the normalized RLU values against the logarithm of the AHL concentration.
  - Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to determine the EC50 value for each compound.

## Conclusion

The LasR receptor of *P. aeruginosa* exhibits a degree of promiscuity, responding not only to its cognate ligand 3-oxo-C12-HSL but also to other AHLs, including the long-chain molecule C15-HSL. Available data suggests that C15-HSL is a potent activator of LasR, potentially with a higher affinity than the native ligand, although direct, side-by-side comparisons from peer-reviewed literature are needed for definitive confirmation. The length of the acyl side chain is a paramount factor in determining the interaction with the LasR binding pocket. For professionals in drug development, the ability of LasR to bind various long-chain AHLs underscores the potential for designing highly specific agonists or antagonists by modifying the acyl chain. The provided experimental protocol offers a robust framework for performing such comparative analyses to identify and characterize novel QS modulators.

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## References

- 1. Active Efflux Influences the Potency of Quorum Sensing Inhibitors in *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
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